molecular formula C9H8ClN3O3S B2943804 5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol CAS No. 2034469-90-2

5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol

Cat. No. B2943804
CAS RN: 2034469-90-2
M. Wt: 273.69
InChI Key: CADVWPKSCBSUQW-UHFFFAOYSA-N
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Description

5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazol derivative that has been synthesized and studied extensively for its unique properties and potential uses. In

Scientific Research Applications

Structural and Molecular Analysis

  • The crystal and molecular structure of derivatives of 5-Amino-1-((3-Chlorophenyl)sulfonyl)-1H-Pyrazol-3-ol has been extensively studied, revealing insights into their tautomeric forms and intramolecular interactions. For instance, Kimura (1986) determined the crystal structure of a related compound, highlighting hydrogen bonding patterns and molecular packing structures (Kimura, 1986).

Synthesis and Chemical Reactivity

  • Research has focused on the synthesis of novel derivatives and their potential biological activities. Chen et al. (2010) synthesized 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, exploring their antiviral activities (Chen et al., 2010).
  • Bülbül et al. (2008) reported on the synthesis of amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors, demonstrating their potential in inhibiting carbonic anhydrase isoenzymes more potently than parent compounds (Bülbül et al., 2008).

Biological Activities and Pharmacological Potential

  • The derivatization of 5-Amino-1-((3-Chlorophenyl)sulfonyl)-1H-Pyrazol-3-ol has led to compounds with promising biological activities. Studies have investigated their roles as carbonic anhydrase inhibitors, showcasing their effectiveness against certain isozymes and suggesting potential therapeutic applications in conditions such as glaucoma and cancer (Kasımoğulları et al., 2010).

Chemical Stability and Reactivity Investigations

  • Investigations into the stability and reactivity of these compounds under various conditions have provided valuable insights into their chemical properties and potential applications in medicinal chemistry and drug design (Srivastava et al., 2008).

properties

IUPAC Name

3-amino-2-(3-chlorophenyl)sulfonyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3S/c10-6-2-1-3-7(4-6)17(15,16)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADVWPKSCBSUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol

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